BRM/BRG1 ATP Inhibitor-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BRM/BRG1 ATP Inhibitor-1 is a small molecule that functions as an allosteric dual inhibitor of the ATPase activities of Brahma homolog (BRM) and Brahma-related gene 1 (BRG1). These proteins are part of the SWI/SNF chromatin remodeling complexes, which play a crucial role in regulating gene expression by repositioning nucleosomes on DNA . The compound has shown significant potential in preclinical studies for its anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of BRM/BRG1 ATP Inhibitor-1 involves several steps, including the synthesis of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve large-scale synthesis using automated reactors and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: BRM/BRG1 ATP Inhibitor-1 primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80. Reaction conditions often involve controlled temperatures and pH levels to ensure the stability and reactivity of the compound .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. Typically, these products include various substituted derivatives of the original compound .

Scientific Research Applications

BRM/BRG1 ATP Inhibitor-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of chromatin remodeling and gene expression regulation . In biology and medicine, it has shown promise in preclinical studies for its ability to inhibit the growth of cancer cells, particularly in acute myeloid leukemia and solid tumors . The compound is also being investigated for its potential use in combination therapies with other anticancer agents .

Mechanism of Action

BRM/BRG1 ATP Inhibitor-1 exerts its effects by inhibiting the ATPase activities of BRM and BRG1, which are essential components of the SWI/SNF chromatin remodeling complexes . By inhibiting these proteins, the compound reduces chromatin accessibility and represses the expression of oncogenic genes such as MYC and CDK4/6 . This leads to the induction of differentiation and apoptosis in cancer cells .

Comparison with Similar Compounds

BRM/BRG1 ATP Inhibitor-1 is unique in its dual inhibition of both BRM and BRG1 ATPase activities. Similar compounds include FHD-286 and other small molecule inhibitors that target the ATPase activities of BRM and BRG1 . this compound has shown superior efficacy in preclinical studies, particularly in combination with other anticancer agents .

List of Similar Compounds:Biological Activity

BRM/BRG1 ATP Inhibitor-1, also known as PFI-3, is an allosteric inhibitor targeting the bromodomain of the BRG1 and BRM subunits of the SWI/SNF chromatin remodeling complex. This compound has garnered attention for its potential therapeutic applications in various cancers due to its role in modulating gene expression and influencing tumor cell proliferation.

The SWI/SNF complex, which includes BRG1 and BRM, is crucial for regulating gene expression through chromatin remodeling. The bromodomains (BRDs) of these proteins recognize acetylated lysines on histones, facilitating the recruitment of transcriptional machinery. By inhibiting these interactions, this compound disrupts the function of the SWI/SNF complex, leading to altered gene expression patterns that can affect cancer cell survival and proliferation.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity across various cancer cell lines. For instance, in glioblastoma multiforme (GBM) models, treatment with PFI-3 resulted in decreased cell viability and increased sensitivity to standard chemotherapeutics like temozolomide (TMZ) .

Key Findings:

- Cell Lines Tested: MT330, LN229, T98G (GBM); normal glial cells showed no expression of BRG1 or BRM.

- Mechanism: Inhibition leads to reduced stem cell-like properties in GBM cancer stem cells, enhancing chemosensitivity .

Case Studies

A study investigating the effects of PFI-3 on GBM found that:

- BRG1 Expression: Higher in tumor tissues compared to non-tumor tissues.

- BRM Expression: Lower in tumors, suggesting a potential role for BRG1 as a therapeutic target .

Another case study highlighted the compound's ability to increase the thermostability of BRG1 when bound, indicating effective inhibition at physiological temperatures .

Data Table: Biological Activity Summary

| Cell Line | Treatment | Effect on Viability | Mechanism |

|---|---|---|---|

| MT330 | PFI-3 | Decreased | Disruption of chromatin remodeling |

| LN229 | PFI-3 | Decreased | Increased chemosensitivity |

| T98G | PFI-3 | Decreased | Loss of stem-like properties |

Signaling Pathways Affected

This compound influences multiple signaling pathways relevant to cancer biology:

Properties

IUPAC Name |

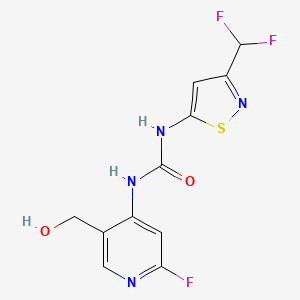

1-[3-(difluoromethyl)-1,2-thiazol-5-yl]-3-[2-fluoro-5-(hydroxymethyl)pyridin-4-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4O2S/c12-8-1-6(5(4-19)3-15-8)16-11(20)17-9-2-7(10(13)14)18-21-9/h1-3,10,19H,4H2,(H2,15,16,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYCAIAVJIFWPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)CO)NC(=O)NC2=CC(=NS2)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.